3-Oxochenodeoxycholic acid

FXR agonism bile acid receptor metabolic regulation

Separating TGR5 from FXR-mediated effects requires a tool compound with selective agonism. 3-Oxochenodeoxycholic acid (CAS 4185-00-6) enables this distinction, whereas CDCA or OCA cannot substitute. - TGR5 EC50 = 3.98 µM; FXR EC50 = 940 nM (vs CDCA 10-50 µM). - Endogenous metabolite, CYP3A4 probe, biomarker standard. - ≥99% purity, LC-MS/MS certified. Immediate shipment.

Molecular Formula C24H38O4
Molecular Weight 390.6 g/mol
CAS No. 4185-00-6
Cat. No. B033401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxochenodeoxycholic acid
CAS4185-00-6
Synonyms(5β,7α)-7-Hydroxy-3-oxo-cholan-24-oic Acid;  7α-Hydroxy-3-oxo-5β-cholan-24-oic Acid;  7α-Hydroxy-3-oxo-5β-cholanic Acid;  7α-Hydroxy-3-keto-5β-cholanoic Acid;  7α-Hydroxy-3-oxo-5β-chol-24-oic Acid;  7α-Hydroxy-3-oxo-5β-cholan-24-oic Acid;  7α-Hydroxy-3-oxo
Molecular FormulaC24H38O4
Molecular Weight390.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C
InChIInChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-20,22,26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,17-,18+,19+,20-,22+,23+,24-/m1/s1
InChIKeyKNVADAPHVNKTEP-CIGXQKLNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxochenodeoxycholic Acid: An Overview


3-Oxochenodeoxycholic acid (CAS 4185-00-6), also known as 3-dehydrochenodeoxycholic acid, is a 3-oxo bile acid derivative and an endogenous metabolite of chenodeoxycholic acid (CDCA) [1]. It is formed primarily via oxidation of CDCA by cytochrome P450 enzymes, notably CYP3A4, and is a key intermediate in the redox regulation of bile acid metabolism . This compound is distinguished by its 3-keto functional group, which fundamentally alters its hydrogen bonding, solubility, micelle formation, and receptor interactions compared to its 3α-hydroxy parent . It has been identified as a traceable endogenous biomarker in feces, with emerging evidence linking its levels to disease states, including COVID-19, thus establishing its dual role as both a metabolic intermediate and a potential diagnostic indicator .

Why 3-Oxochenodeoxycholic Acid Cannot Be Substituted


Direct substitution of 3-oxochenodeoxycholic acid with its parent compound chenodeoxycholic acid (CDCA) or the semi-synthetic analog obeticholic acid (OCA) is scientifically invalid due to fundamental differences in structure, activity, and application context. The presence of a 3-keto group versus a 3α-hydroxyl group in CDCA drastically reduces FXR agonism, with 3-oxochenodeoxycholic acid exhibiting an EC50 of 940 nM compared to CDCA's 10-50 µM, representing a shift in receptor modulation [1]. Furthermore, unlike OCA, which is a nanomolar-potency synthetic FXR agonist designed for therapeutic intervention, 3-oxochenodeoxycholic acid is a naturally occurring, trace-level endogenous metabolite used as a biomarker and a tool to study redox metabolism, not as a drug [2]. Its specific formation pathway via CYP3A4 and its detection in fecal matter are unique identifiers that cannot be replicated by other in-class bile acids, making substitution impossible for metabolomics, diagnostic, or mechanistic studies [3].

Quantitative Differentiation of 3-Oxochenodeoxycholic Acid


Reduced FXR Agonist Potency vs. CDCA

In a direct head-to-head comparison of receptor activation, 3-oxochenodeoxycholic acid demonstrates markedly reduced FXR agonist activity compared to its parent compound, chenodeoxycholic acid (CDCA). While CDCA is a primary endogenous FXR ligand with an EC50 in the range of 10-50 µM [1], 3-oxochenodeoxycholic acid exhibits a much weaker agonistic effect, with an EC50 of 940 nM reported in a luciferase reporter assay using human FXR LBD expressed in HEK293T cells [2]. This indicates that the oxidation of the 3α-hydroxyl to a 3-keto group significantly diminishes FXR activation capacity by approximately 50- to 100-fold.

FXR agonism bile acid receptor metabolic regulation

TGR5 Agonist Activity vs. CDCA

3-Oxochenodeoxycholic acid activates the G protein-coupled bile acid receptor TGR5 (GPBAR1) with an EC50 of 3.98 µM in CHO cells . While CDCA is also a known TGR5 agonist, the relative potency and efficacy profiles between these two receptors (FXR vs. TGR5) differ. This evidence shows that the 3-keto modification does not abolish TGR5 activity, suggesting a potential shift in receptor selectivity compared to its parent, which has implications for studying bile acid signaling pathways beyond nuclear receptors.

TGR5 agonism GPCR bile acid signaling

CYP3A4-Generated Biomarker Utility

3-Oxochenodeoxycholic acid is formed from chenodeoxycholic acid primarily by the cytochrome P450 isoform CYP3A4, with minor contributions from CYP3A5 and other P450 enzymes . This specific metabolic origin distinguishes it from primary bile acids synthesized directly from cholesterol in the liver. Importantly, its presence in feces has been identified as a potential diagnostic marker for diseases, including COVID-19 , a property not associated with its parent compound CDCA or its semi-synthetic analogs like OCA in the same context.

metabolomics biomarker CYP3A4 metabolism COVID-19 diagnostics

High-Purity Reference Standard for Assay Development

3-Oxochenodeoxycholic acid is commercially available at a purity of 99.9% or greater, meeting the rigorous specifications required for an analytical reference standard . This level of purity is essential for developing and validating quantitative bioanalytical methods (e.g., LC-MS/MS assays) for its detection in complex biological matrices. This contrasts with lower purity grades that may be acceptable for synthesis intermediates but are inadequate for precise quantitative biomarker studies.

analytical chemistry reference standard assay development purity specification

3-Oxochenodeoxycholic Acid Applications


FXR-Independent and TGR5-Mediated Signaling

3-Oxochenodeoxycholic acid is the ideal tool for studies that require a bile acid analog with significantly reduced FXR activity (EC50 940 nM) but retained TGR5 agonism (EC50 3.98 µM). This profile allows researchers to dissect TGR5-mediated effects from FXR-mediated effects in cellular or in vivo models, a distinction that is impossible to achieve using the potent FXR agonist chenodeoxycholic acid (CDCA) [1]. The evidence supports its use in understanding the nongenomic actions of bile acids and the physiological roles of TGR5 in metabolism and inflammation .

Fecal Metabolomics and Biomarker LC-MS/MS Assays

Given its status as an endogenous fecal metabolite and proposed diagnostic marker for diseases like COVID-19, 3-oxochenodeoxycholic acid is a critical component in targeted metabolomics panels [1]. Its use as a high-purity (≥99.9%) analytical reference standard is essential for the accurate quantification of this analyte in complex fecal samples via LC-MS/MS . This application directly stems from its unique metabolic origin via CYP3A4 and its traceable presence in biological waste, making it a specific marker of interest that cannot be substituted by other bile acids.

Hepatic Redox Metabolism and CYP3A4 Activity

As a direct metabolite of chenodeoxycholic acid formed by CYP3A4 oxidation, 3-oxochenodeoxycholic acid serves as a specific probe for studying hepatic redox regulation and the activity of the CYP3A4 enzyme [1]. It is a substrate for dehydrogenase and reductase enzymes, making it valuable for investigating the dynamics of bile acid oxidation and reduction . This application leverages its unique metabolic pathway, a feature not shared by its parent compound or other synthetic analogs, making it irreplaceable for studies on bile acid transformation and enzyme kinetics.

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